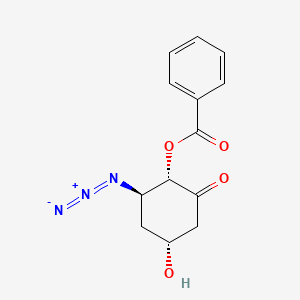

![molecular formula C16H24N2O5 B1677191 2-[[3-氨基-2-羟基-4-(4-羟基苯基)丁酰]氨基]-4-甲基戊酸 CAS No. 70267-76-4](/img/structure/B1677191.png)

2-[[3-氨基-2-羟基-4-(4-羟基苯基)丁酰]氨基]-4-甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

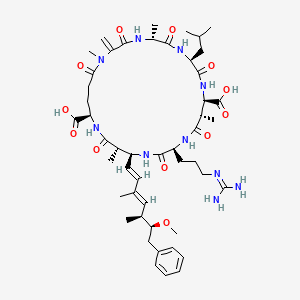

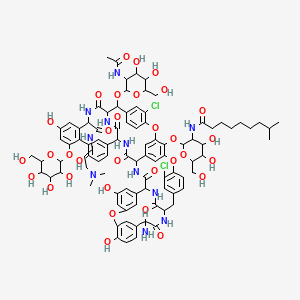

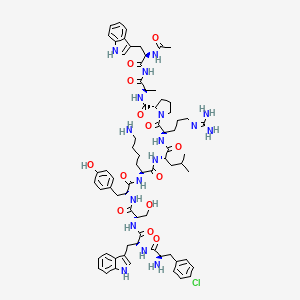

“2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid” is also known as Bestatin . It is a competitive protease inhibitor and is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N . It is being studied for use in the treatment of acute myelocytic leukemia .

Molecular Structure Analysis

The molecular formula of this compound is C16H24N2O4 . The molecular weight is 308.373 . The compound has a NON-POLYMER type . The Isomeric SMILES notation is CC©CC@@HO)NC(=O)C@HN)O .Physical And Chemical Properties Analysis

The compound has a formal charge of 0 . It consists of 46 atoms, 3 of which are chiral atoms . It has 46 bonds, 6 of which are aromatic bonds .科学研究应用

氨基酸研究中的合成与分辨

氨基酸,包括类似于2-[[3-氨基-2-羟基-4-(4-羟基苯基)丁酰]氨基]-4-甲基戊酸的衍生物,在生物活性分子的合成和分辨中起着至关重要的作用。例如,特定氨基酸的L-形式的合成和分辨,这些氨基酸是AM-毒素中的组成氨基酸,涉及的过程可能与处理2-[[3-氨基-2-羟基-4-(4-羟基苯基)丁酰]氨基]-4-甲基戊酸的过程重叠。这些过程包括水解和脱羧技术,用于获得目标氨基酸,展示了该化合物在合成和理解生物毒素中的相关性(Shimohigashi, Lee, & Izumiya, 1976)。

氟化α-氨基酸的合成

氟化α-氨基酸的合成采用的策略也可能适用于2-[[3-氨基-2-羟基-4-(4-羟基苯基)丁酰]氨基]-4-甲基戊酸。这些策略包括对映选择性烷基化,这对于创建具有特定立体化学构型的生物活性化合物至关重要。这些方法提供了设计和合成2-[[3-氨基-2-羟基-4-(4-羟基苯基)丁酰]氨基]-4-甲基戊酸的类似物以用于研究和治疗目的的见解(Laue, Kröger, Wegelius, & Haufe, 2000)。

微生物生产和代谢

在微生物学领域,类似于2-[[3-氨基-2-羟基-4-(4-羟基苯基)丁酰]氨基]-4-甲基戊酸的衍生物已被研究其在微生物代谢和生产过程中的作用。例如,某些氨基酸衍生物作为维生素B12抗代谢物,影响微生物的生长和代谢。这突显了该化合物在研究微生物途径和开发抗微生物策略中的潜力(Perlman et al., 1977)。

来自微生物的生物燃料生产

通过微生物发酵合成戊醇异构体展示了氨基酸底物在生物燃料生产中的潜在应用。这一研究领域可能受益于理解和利用类似于2-[[3-氨基-2-羟基-4-(4-羟基苯基)丁酰]氨基]-4-甲基戊酸的衍生物,因为它们有助于对微生物发酵过程和有价值化学化合物生产的基础知识(Cann & Liao, 2009)。

作用机制

未来方向

The compound is being studied for use in the treatment of acute myelocytic leukemia . It is also used as an adjuvant therapy for acute and chronic myelonous leukemia, lung cancer, and nasopharyngeal cancer . It is also used to treat hypercholesterolemia . Future research may explore these and other potential applications.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid' involves the protection of the functional groups followed by the coupling of the amino acids to form the desired compound.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "L-leucine", "L-threonine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Triethylamine (TEA)", "Methanol (MeOH)", "Dichloromethane (DCM)", "Ethyl acetate", "Acetic anhydride", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)" ], "Reaction": [ "Protection of the carboxylic acid group of L-threonine with acetic anhydride and NaOH", "Protection of the phenol group of 4-hydroxyphenylacetic acid with ethyl acetate and NaOH", "Coupling of the protected L-threonine and 4-hydroxyphenylacetic acid using DCC and NHS in DCM", "Deprotection of the protected groups using NaOH and HCl", "Coupling of the resulting amino acid intermediate with L-leucine using DCC and DIPEA in DCM", "Deprotection of the protected groups using NaOH and HCl", "Purification of the final product using column chromatography with a solvent system of MeOH and TEA", "Crystallization of the purified product from a mixture of MeOH and water", "Drying and characterization of the final product using NMR and IR spectroscopy" ] } | |

CAS 编号 |

70267-76-4 |

分子式 |

C16H24N2O5 |

分子量 |

324.37 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H24N2O5/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(19)6-4-10/h3-6,9,12-14,19-20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23)/t12-,13+,14+/m1/s1 |

InChI 键 |

FRMXVEDKXFUWRZ-RDBSUJKOSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=C(C=C1)O)N)O |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)O)N)O |

规范 SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)O)N)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

OH-Ubenimex; p-Hydroxybestatin; p-Hydroxyubenimex; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

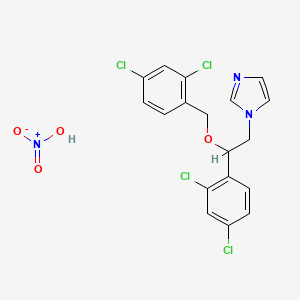

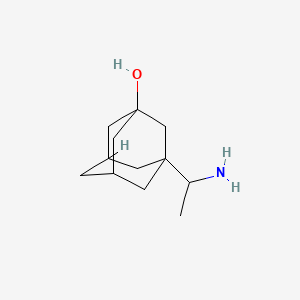

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)